3,5-Diiodo-4-(naphthalen-1-ylmethoxy)benzaldehyde
Description
3,5-Diiodo-4-(naphthalen-1-ylmethoxy)benzaldehyde is a chemical compound with the molecular formula C18H12I2O2. It is known for its unique structure, which includes two iodine atoms and a naphthalene moiety attached to a benzaldehyde core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Properties
IUPAC Name |
3,5-diiodo-4-(naphthalen-1-ylmethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12I2O2/c19-16-8-12(10-21)9-17(20)18(16)22-11-14-6-3-5-13-4-1-2-7-15(13)14/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAGYROTRRBBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3I)C=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method involves the reaction of 3,5-diiodo-4-hydroxybenzaldehyde with naphthalen-1-ylmethanol in the presence of a suitable catalyst. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3,5-Diiodo-4-(naphthalen-1-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Diiodo-4-(naphthalen-1-ylmethoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Diiodo-4-(naphthalen-1-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to specific proteins. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3,5-Diiodo-4-(naphthalen-1-ylmethoxy)benzaldehyde can be compared with similar compounds such as:
3,5-Diiodo-4-hydroxybenzaldehyde: This compound lacks the naphthalene moiety and has different chemical properties and applications.
3,5-Diiodo-4-methoxybenzaldehyde: Similar in structure but with a methoxy group instead of the naphthalen-1-ylmethoxy group, leading to different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
